molecular formula C38H50N6O9S B560101 Grazoprevir CAS No. 1350514-68-9

Grazoprevir

Cat. No.: B560101
CAS No.: 1350514-68-9
M. Wt: 766.9 g/mol
InChI Key: OBMNJSNZOWALQB-NCQNOWPTSA-N
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Description

Grazoprevir is a direct-acting antiviral medication primarily used in the treatment of chronic Hepatitis C Virus (HCV) infections. It is a second-generation NS3/4A protease inhibitor that targets the viral protease enzyme necessary for viral replication. This compound is often used in combination with other antiviral agents, such as elbasvir, to enhance its efficacy .

Mechanism of Action

Target of Action

Grazoprevir is an antiviral medication primarily used to treat hepatitis C infections . The primary target of this compound is the NS3/4A protease , a serine protease enzyme encoded by Hepatitis C Virus (HCV) genotypes 1 and 4 . This enzyme is essential for viral replication as it serves to cleave the virally encoded polyprotein into mature proteins like NS3, NS4A, NS4B, NS5A, and NS5B .

Mode of Action

This compound acts as an inhibitor of the NS3/4A protease . By binding to this enzyme, this compound prevents the cleavage of the virally encoded polyprotein, thereby inhibiting the maturation of the virus . This action disrupts the viral replication process, leading to a decrease in the viral load .

Biochemical Pathways

The inhibition of the NS3/4A protease by this compound affects the HCV replication pathway . The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature proteins that are essential for viral replication . By inhibiting this enzyme, this compound prevents the formation of these mature proteins, thereby disrupting the viral replication process .

Pharmacokinetics

This compound is administered orally and reaches peak plasma concentrations two hours after intake . In hepatitis C patients, steady-state concentrations are found after about six days . The drug is highly protein-bound (98.8%), mainly to albumin and alpha-1-acid glycoprotein . This compound is metabolized by the liver enzyme CYP3A4 and is mainly excreted through the biliary system . The elimination half-life of this compound is approximately 31 hours .

Result of Action

The inhibition of the NS3/4A protease by this compound leads to a decrease in the viral load, which is associated with significant long-term health benefits . These benefits include reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of resistance-associated amino acid substitutions in the NS5A protein and previous treatment failure with Ribavirin, Peginterferon alfa-2a, Peginterferon alfa-2b, or other NS3/4A inhibitors like Boceprevir, Simeprevir, or Telaprevir can affect the drug’s efficacy . Furthermore, certain drugs that inhibit solute carrier proteins SLCO1B1 and SLCO1B3, such as rifampicin, ciclosporin, and a number of AIDS medications, can cause a significant increase in this compound blood plasma levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir involves a series of complex chemical reactions. One of the key steps in its synthesis is the ring-closing metathesis reaction, which is used to form the macrocyclic structure of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is essential for quality control .

Chemical Reactions Analysis

Types of Reactions: Grazoprevir undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can modify the functional groups on the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further analyzed for their antiviral activity .

Scientific Research Applications

Grazoprevir has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.

    Simeprevir: A similar antiviral agent that targets the same protease enzyme.

    Telaprevir: An earlier generation protease inhibitor with a similar mechanism of action.

Comparison: Grazoprevir is unique in its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3/4A protease. Compared to other protease inhibitors, this compound has shown improved efficacy and a higher barrier to resistance, making it a valuable component of combination therapies for HCV .

Properties

IUPAC Name

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMNJSNZOWALQB-NCQNOWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159234
Record name Grazoprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Grazoprevir is a second generation NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS3, NS4A, NS4B, NS5A and NS5B). Grazoprevir inhibits the NS3/4protease enzymes of HCV genotype 1a, 1B, and 4 with IC50 values of 7pM, 4pM, and 62pM, respectively.
Record name Grazoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1350514-68-9
Record name MK 5172
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grazoprevir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grazoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Grazoprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAZOPREVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Grazoprevir exert its antiviral activity?

A1: this compound is a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [] This protease is essential for viral replication as it cleaves the HCV polyprotein into functional proteins necessary for viral assembly and maturation. [] By inhibiting NS3/4A protease, this compound disrupts the viral life cycle and prevents HCV replication. []

Q2: What are the downstream effects of this compound inhibiting the NS3/4A protease?

A2: Inhibiting the NS3/4A protease by this compound leads to the suppression of HCV RNA replication. [] This suppression ultimately results in a reduction in the number of circulating virions, aiding in the clearance of the virus from the body.

Q3: Is there any spectroscopic data available on this compound?

A3: The provided research papers focus on the clinical efficacy and pharmacological properties of this compound rather than detailed spectroscopic analysis. For information regarding spectroscopic data, explore dedicated chemical databases or analytical chemistry literature.

Q4: How stable is this compound under various storage conditions?

A4: The provided research papers primarily focus on the in vivo stability and formulation of this compound for therapeutic use. For detailed information about its stability under various storage conditions (temperature, humidity, light exposure), refer to the drug's package insert or stability studies.

Q5: Does this compound exhibit any catalytic activity?

A5: this compound acts as an enzyme inhibitor, specifically targeting the HCV NS3/4A protease. [, ] It binds to the protease's active site, preventing it from cleaving the HCV polyprotein and thus inhibiting viral replication. [, ] this compound does not possess inherent catalytic properties itself.

Q6: Have computational methods been used to study this compound?

A6: Yes, molecular dynamics simulations and free-energy surface studies were employed to understand the interaction of this compound with the NS3/4A protease, particularly in the context of resistance mutations. [] These computational approaches helped explain the differential impact of certain amino acid substitutions in the protease on this compound potency.

Q7: Which structural features of this compound are critical for its activity against HCV NS3/4A protease?

A7: While specific SAR studies on this compound are not detailed in the provided papers, research highlights the importance of certain amino acid interactions within the protease binding site. [] For example, Asp-168 plays a role in anchoring Arg-155 for this compound binding. [] The presence of a quinoxaline moiety in this compound is also suggested to contribute to its improved potency against specific double mutant protease variants compared to other inhibitors like simeprevir. []

Q8: What are the formulation strategies for this compound to improve its bioavailability?

A8: this compound is formulated as a fixed-dose combination tablet with Elbasvir. [, , ] This co-formulation enhances patient convenience and adherence to therapy. [] While the specific excipients used in the formulation are not detailed in the provided papers, it is designed for oral administration and is typically taken once daily without regard to food. [, , ]

Q9: Are there specific SHE concerns related to the manufacturing or disposal of this compound?

A9: The provided research papers primarily focus on the clinical aspects of this compound. Information about specific SHE regulations related to its manufacturing or disposal would be found in regulatory documents and safety data sheets.

Q10: Does the presence of food affect this compound's absorption?

A10: this compound can be taken without regard to food. [, ] This suggests food does not significantly impact its absorption or clinical efficacy.

Q11: What is the efficacy of this compound in treating HCV infection?

A11: Clinical trials have demonstrated high sustained virological response (SVR) rates in patients treated with this compound/Elbasvir. [, , , , , , , , , ] SVR rates varied based on factors like HCV genotype, prior treatment history, and the presence of cirrhosis.

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